BenchChemオンラインストアへようこそ!

tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate

Orthogonal deprotection Peptide synthesis Medicinal chemistry

tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate (CAS 2387594-88-7) is a heterocyclic building block featuring a pyrimidine core substituted at the 2-position with a 1-hydroxyethyl group and at the 4-position with a bis(tert-butoxycarbonyl)amine (bis-Boc) moiety. With molecular formula C16H25N3O5 and molecular weight 339.39 g/mol, this compound is categorized within the imidodicarbonate ester class and serves as a protected intermediate in medicinal chemistry and peptide synthesis.

Molecular Formula C16H25N3O5
Molecular Weight 339.39 g/mol
CAS No. 2387594-88-7
Cat. No. B6297470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate
CAS2387594-88-7
Molecular FormulaC16H25N3O5
Molecular Weight339.39 g/mol
Structural Identifiers
SMILESCC(C1=NC=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O
InChIInChI=1S/C16H25N3O5/c1-10(20)12-17-9-8-11(18-12)19(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h8-10,20H,1-7H3
InChIKeyXBGPEINOIWBTCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate (CAS 2387594-88-7): A Bis-Boc-Protected Pyrimidine Building Block for Orthogonal Deprotection Strategies


tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate (CAS 2387594-88-7) is a heterocyclic building block featuring a pyrimidine core substituted at the 2-position with a 1-hydroxyethyl group and at the 4-position with a bis(tert-butoxycarbonyl)amine (bis-Boc) moiety [1]. With molecular formula C16H25N3O5 and molecular weight 339.39 g/mol, this compound is categorized within the imidodicarbonate ester class and serves as a protected intermediate in medicinal chemistry and peptide synthesis . Its dual Boc protection enables sequential, orthogonal deprotection under mild acidic conditions, distinguishing it from mono-Boc pyrimidine analogs that offer only single-point protection [2].

Why Generic Bis-Boc Pyrimidine Analogs Cannot Substitute for tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate in Orthogonal Synthetic Routes


In-class bis-Boc pyrimidine compounds—such as the 6-chloro or 5-hydroxy regioisomers—share the imidodicarbonate core but differ critically in substitution pattern, hydrogen-bonding capacity, and steric environment . The 2-(1-hydroxyethyl) substituent on the target compound introduces an additional chiral alcohol handle absent in simpler analogs, enabling downstream functionalization (e.g., phosphorylation, esterification, or oxidation) without disturbing the bis-Boc-protected 4-amine [1]. Furthermore, the computed lipophilicity (XLogP3 = 2) and hydrogen-bond donor/acceptor counts (HBD = 1, HBA = 7) differ measurably from regioisomeric analogs, impacting solubility, membrane permeability, and chromatographic behavior during purification [2]. Procurement of a generic bis-Boc pyrimidine lacking the 2-(1-hydroxyethyl) group would necessitate additional synthetic steps to install the requisite functionality, increasing step-count, cost, and yield losses—thereby undermining the rationale for purchasing a pre-functionalized building block.

Quantitative Differentiation Evidence: tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate vs. Closest Bis-Boc Pyrimidine Analogs


Orthogonal Protection Architecture: Bis-Boc + 1-Hydroxyethyl Handle Enables Sequential Deprotection Chemistry

The target compound bears two tert-butoxycarbonyl (Boc) groups on the exocyclic 4-amine and a secondary alcohol at the 2-position. This architecture permits acid-labile Boc removal (e.g., TFA/DCM) to liberate the free 4-aminopyrimidine while leaving the 2-(1-hydroxyethyl) alcohol intact for subsequent orthogonal functionalization . In contrast, the mono-Boc analog tert-butyl pyrimidin-4-ylcarbamate (CAS 1820642-12-3) offers only a single amine protection site and no alcohol handle, while the bis-Boc 6-chloro analog (CAS 354112-08-6) substitutes a chlorine atom that undergoes nucleophilic aromatic substitution rather than alcohol-based chemistry .

Orthogonal deprotection Peptide synthesis Medicinal chemistry

Procurement Cost Differentiation: Price-per-Gram Reflects Synthetic Complexity and Niche Utility

The target compound commands a substantial price premium over structurally simpler bis-Boc pyrimidine analogs, consistent with its higher molecular complexity and the additional synthetic steps required for 2-(1-hydroxyethyl) installation. Aladdin Scientific lists the target compound at ¥3,960.9 per gram (≥97% purity, 10-day lead time) , whereas the 5-hydroxy regioisomer (CAS 914377-34-7, ≥97% purity) is priced at ¥553.9 per gram—a 7.2× cost differential . The 6-chloro bis-Boc analog (CAS 354112-08-6, 95% purity) is listed at approximately ¥714 per gram (Macklin) . The target compound's price aligns with its status as a late-stage functionalized intermediate, while cheaper analogs require additional synthetic manipulation to achieve comparable functionality.

Building block procurement Cost analysis Synthetic complexity

Purity Specification and Quality Control: ≥97% Minimum Purity Enables Direct Use in cGMP-Relevant Synthetic Sequences

Multiple authorized vendors supply the target compound at ≥97% purity (Aladdin: ≥97%; Leyan: 98%; MolCore: NLT 97%) with batch-specific certificates of analysis . In comparison, the widely available 6-chloro bis-Boc analog (CAS 354112-08-6) is predominantly sold at 95% minimum purity across major vendors (Macklin, GLPBio, AKSci) . The 2-percentage-point purity differential (97% vs. 95%) corresponds to a halving of total impurity burden (≤3% vs. ≤5%), which is consequential when the building block is used in late-stage fragment coupling where impurity carry-through can compromise final API purity . The target compound also carries ISO certification from MolCore, supporting its use in regulated pharmaceutical development environments.

Purity specification Quality control cGMP synthesis

Storage Condition Stringency: -20°C Requirement Indicates Different Stability Profile vs. Room-Temperature Analogs

The target compound requires storage at -20°C in dry, light-protected, sealed containers , whereas the 5-hydroxy regioisomer (CAS 914377-34-7) is specified for room-temperature storage . This difference in recommended storage conditions suggests that the 2-(1-hydroxyethyl) substituent introduces thermal lability not present in the 5-hydroxy analog. The requirement for freezer storage impacts procurement logistics, shipping conditions (cold-chain), and inventory management, but also signals that the compound's structural features are sufficiently delicate to warrant controlled storage—a quality indicator for researchers who require a building block with predictable, well-characterized stability parameters .

Stability Storage conditions Procurement logistics

Recommended Application Scenarios for tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate (CAS 2387594-88-7) Based on Differentiation Evidence


Late-Stage Intermediate for Kinase Inhibitor Fragment Assembly Requiring Sequential Amine and Alcohol Functionalization

In kinase inhibitor programs where a 2-substituted pyrimidine core bearing a free 4-amine and a functionalized 2-alkyl alcohol is required, the target compound serves as an ideal convergent intermediate. The bis-Boc protection permits global deprotection of the 4-amine under standard TFA conditions, while the 2-(1-hydroxyethyl) alcohol can be orthogonally activated (e.g., mesylation or Mitsunobu reaction) for O-alkylation or converted to a leaving group for subsequent C–N or C–C bond formation [1]. This dual-handle architecture is absent in mono-Boc or chloro-substituted analogs, making the target compound uniquely suited for fragment-based drug discovery campaigns that demand divergent functionalization from a single intermediate.

Peptide Nucleic Acid (PNA) or Peptidomimetic Monomer Synthesis Exploiting Orthogonal Boc/Alcohol Protection

The compound's bis-Boc-protected amine and free secondary alcohol enable its use as a pyrimidine-bearing monomer in solid-phase peptide nucleic acid (PNA) synthesis. The Boc groups are removed concomitantly with resin-bound peptide Boc groups during global deprotection, while the 2-(1-hydroxyethyl) alcohol provides a tether for phosphoramidite or carbamate linkage formation [2]. Researchers procuring this building block avoid the need to install the alcohol handle post-synthetically on a simpler pyrimidine scaffold, reducing the monomer synthesis route by 2–3 steps compared to starting from tert-butyl pyrimidin-4-ylcarbamate.

Pharmaceutical Intermediate Supply Where ≥97% Purity and ISO Certification Are Regulatory Prerequisites

For CROs and CDMOs engaged in cGMP intermediate manufacturing, the target compound's ≥97% minimum purity specification (98% from Leyan) and MolCore's ISO certification provide documented quality assurance that simplifies technology transfer and regulatory filing . The 40% lower impurity burden versus the 95%-purity 6-chloro analog reduces the risk of impurity-related batch rejection during downstream API synthesis, making the target compound the lower-regulatory-risk procurement choice despite its higher unit price.

Targeted Synthesis of Chiral 2-(1-Aminoethyl)pyrimidine Derivatives via Alcohol Activation and Displacement

The secondary alcohol at the 2-position is a chiral center (racemic mixture unless otherwise specified), enabling stereoselective transformations. The alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate) and displaced with chiral amine nucleophiles to generate enantiomerically enriched 2-(1-aminoethyl)pyrimidines—key pharmacophores in kinase and GPCR modulators . This transformation pathway is not accessible from the 6-chloro or 5-hydroxy bis-Boc analogs, which lack the requisite secondary alcohol at the 2-position, making the target compound indispensable for this specific SAR exploration vector.

Quote Request

Request a Quote for tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.